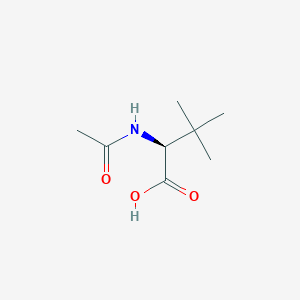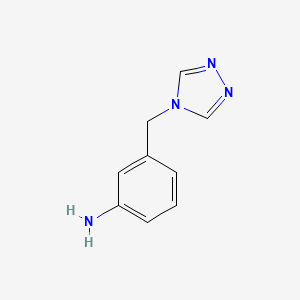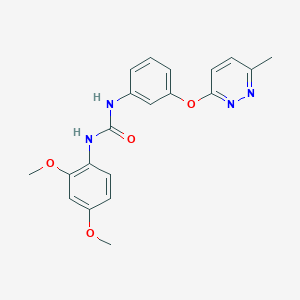![molecular formula C16H15N5O2 B2425246 3-(2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)quinazolin-4(3H)-one CAS No. 2034264-14-5](/img/structure/B2425246.png)
3-(2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3-(2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)quinazolin-4(3H)-one represents a fascinating class of organic molecules
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of this compound generally involves multi-step processes that leverage the reactivity of pyrazolo[1,5-a]pyrazine and quinazolinone cores. Common synthetic methods might start from the preparation of 6,7-dihydropyrazolo[1,5-a]pyrazine derivatives, followed by linking these to quinazolinone units through appropriate spacers.
Industrial Production Methods:
On an industrial scale, this compound can be synthesized using automated batch reactors that control temperature, pressure, and reagent addition to maximize yields and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions it Undergoes:
The compound can undergo various chemical reactions, including:
Oxidation: Transformations that may lead to the formation of oxo derivatives.
Reduction: Processes to synthesize more saturated analogs.
Substitution: Reactions at the quinazolinone or pyrazine rings where specific substituents can be introduced.
Common Reagents and Conditions:
Reagents like potassium permanganate for oxidation, sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions are commonly used.
Major Products Formed:
Depending on the reaction, products can range from fully saturated compounds to highly functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
This compound can serve as an intermediate in the synthesis of more complex organic molecules, making it invaluable in synthetic organic chemistry.
Due to its heterocyclic structure, the compound might interact with various biological macromolecules, opening avenues for pharmaceutical research.
There is potential for this compound to act as a lead compound in drug discovery, particularly in the fields of oncology or neurology.
Beyond its medical applications, this compound may find uses in material science, such as in the development of novel polymers or catalysts.
Wirkmechanismus
This compound's mechanism of action can involve interaction with specific molecular targets such as enzymes or receptors. The pyrazolo[1,5-a]pyrazine and quinazolinone moieties allow it to fit into binding sites, disrupting normal cellular processes or triggering specific pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
3-(2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)quinazolin-4(3H)-one
3-(2-(5,6-dihydropyrazolo[1,5-a]pyrazin-3(2H)-yl)-2-oxoethyl)quinazolin-4(3H)-one
4-oxo-3-(2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethyl)quinazolin-2(3H)-one
The key difference lies in the specific positioning and types of substituents, which affect their chemical reactivity and potential biological activities. This compound's unique structure enhances its versatility and functionality in various applications.
Hope you find this information helpful! What shall we explore next?
Eigenschaften
IUPAC Name |
3-[2-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-2-oxoethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2/c22-15(19-7-8-21-12(9-19)5-6-18-21)10-20-11-17-14-4-2-1-3-13(14)16(20)23/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTEMTXTXSAUCLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CN1C(=O)CN3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(2H-1,3-benzodioxol-5-yl)-6-({[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2425163.png)

![(1R,5S)-8-((5-fluoro-2-methoxyphenyl)sulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2425168.png)
![Acetamide, N-[(1R)-2-hydroxy-1-methylethyl]-](/img/structure/B2425170.png)
![5-((3,5-Difluorophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide](/img/structure/B2425171.png)
![1-[1-(1,2,5-Thiadiazol-3-yl)piperidin-4-yl]-3-(thiophen-2-yl)urea](/img/structure/B2425174.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-bromobenzamide](/img/structure/B2425176.png)

![2-Fluoro-N-[2-[(5E)-5-[(4-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]pyridine-4-carboxamide](/img/structure/B2425178.png)


![6-chloro-N-[2-(4-chlorophenyl)ethyl]-3-nitropyridin-2-amine](/img/structure/B2425183.png)
![(1R,6S)-9-oxa-10-azatricyclo[4.2.1.1(2,5)]decane hydrochloride](/img/structure/B2425184.png)
![N-(2,5-dimethoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2425185.png)
